3-Chloro-5-methoxy-7-nitrobenzisoxazole
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Overview
Description
3-Chloro-5-methoxy-7-nitrobenzisoxazole is a chemical compound belonging to the benzisoxazole family Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring This compound is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 5th position, and a nitro group at the 7th position on the benzisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-7-nitrobenzisoxazole typically involves the nitration of benzisoxazole derivatives. One common method is the electrophilic nitration of benzisoxazole using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-7-nitrobenzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 3-chloro-5-methoxy-7-aminobenzisoxazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-chloro-5-methoxy-7-aminobenzisoxazole.
Substitution: Formation of various substituted benzisoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-methoxy-7-nitrobenzisoxazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-7-nitrobenzisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic activities .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxybenzisoxazole: Lacks the nitro group at the 7th position.
5-Methoxy-7-nitrobenzisoxazole: Lacks the chlorine atom at the 3rd position.
3-Chloro-7-nitrobenzisoxazole: Lacks the methoxy group at the 5th position.
Uniqueness
3-Chloro-5-methoxy-7-nitrobenzisoxazole is unique due to the presence of all three substituents (chlorine, methoxy, and nitro groups) on the benzisoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5ClN2O4 |
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Molecular Weight |
228.59 g/mol |
IUPAC Name |
3-chloro-5-methoxy-7-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C8H5ClN2O4/c1-14-4-2-5-7(15-10-8(5)9)6(3-4)11(12)13/h2-3H,1H3 |
InChI Key |
LHICUNMFHZQJFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2Cl |
Origin of Product |
United States |
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